molecular formula C8H6FNO B1362260 3-Fluoro-4-methoxybenzonitrile CAS No. 331-62-4

3-Fluoro-4-methoxybenzonitrile

Cat. No. B1362260
CAS RN: 331-62-4
M. Wt: 151.14 g/mol
InChI Key: FEEOVAOEPGQDTJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzonitrile is a chemical compound with the molecular formula C8H6FNO . It has an average mass of 151.138 Da and a monoisotopic mass of 151.043335 Da .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-methoxybenzonitrile consists of 8 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom . The structure can be represented by the canonical SMILES string: COC1=C (C=C (C=C1)C#N)F .


Physical And Chemical Properties Analysis

3-Fluoro-4-methoxybenzonitrile has a molecular weight of 151.14 g/mol . It has a XLogP3-AA value of 1.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . Its topological polar surface area is 33 Ų .

Scientific Research Applications

1. Structural and Electronic Properties

3-Fluoro-4-methoxybenzonitrile, along with its isomers, has been studied for its structural and electronic properties. The energetic and structural study includes standard molar enthalpies of formation, vapor-pressure study, and evaluations of electronic properties using high-temperature Calvet microcalorimetry and theoretical calculations (Ribeiro da Silva et al., 2012).

2. Reactivity in Organic Synthesis

The compound has been utilized in organic synthesis, particularly in the arylation of fluorinated benzonitriles. This involves the phenylation of fluorobenzonitriles with radical anions, a process that demonstrates a new type of radical anion reactivity and potentially opens up new approaches in the synthesis of fluorinated cyanobisarenes (Peshkov et al., 2019).

3. Antitumor Applications

Synthesis of novel 4-aminoquinazoline derivatives using 3-fluoro-4-methoxybenzonitrile has been reported, with these derivatives showing activities against cell proliferation in antitumor studies (Li, 2015).

4. Hepatitis B Virus Inhibitor Synthesis

The compound has been used in synthesizing inhibitors for Hepatitis B virus, highlighting its potential in the development of antiviral drugs. This includes studying the molecular structure and interactions of these compounds to understand their inhibitory activity (Ivashchenko et al., 2019).

5. Synthesis of Pesticides

There's a reported synthesis method using 3-fluoro-4-methoxybenzonitrile as a raw material for new pesticides, highlighting its practical importance in agricultural applications (Min, 2006).

6. Antimicrobial Activity

The synthesis of Schiff bases using 3-fluoro-4-methoxybenzonitrile has shown promising antimicrobial activity. This points to its potential use in developing new antimicrobial agents (Puthran et al., 2019).

7. Radiofluorinated Compound Synthesis

3-Fluoro-4-methoxybenzonitrile is involved in the synthesis of radiofluorinated compounds. These compounds are critical in the preparation of low-molecular-weight radiopharmaceuticals and in labelling sensitive biopolymers, which can be significant in medical imaging and diagnostics (Zlatopolskiy et al., 2012).

8. Non-Linear Optical Activity

The compound has been analyzed for its non-linear optical activity, which is crucial in the field of photonics and optoelectronics. This involves studying its molecular geometry, electronic structures, and hyperpolarizability (Suni et al., 2018).

Safety And Hazards

3-Fluoro-4-methoxybenzonitrile is considered hazardous. It can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas when handling this chemical .

properties

IUPAC Name

3-fluoro-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEOVAOEPGQDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379095
Record name 3-Fluoro-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methoxybenzonitrile

CAS RN

331-62-4
Record name 3-Fluoro-4-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

20 g of the 2-fluoro-4-bromoanisole thus obtained and 9.8 g of copper cyanide were dissolved in 100 ml of dimethyl formamide and heated under reflux for ten hours. To the reaction mixture, was added an aqueous solution of 20 g of ferric chloride in 100 ml of water. The reaction mixture was allowed to cool to room temperature and the reaction product was extracted with toluene. The organic layer was successively washed with water, a saturated aqueous solution of sodium carbonate and a saturated aqueous solution of common salt. Then the organic layer was separated. The extract was dried over anhydrous sodium sulfate and the solvent was distilled off. The residue was purified by silica gel column chromatography (developing solvent: hexane:ethyl acetate 10:1) and further recrystallized from ethanol. Thus 10.0 g of 3-fluoro-4-methoxybenzonitrile was obtained. Yield: 68%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ferric chloride
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-2-fluoro-1-methoxybenzene (30.0 g, 146 mmol) and CuCN (15.6 g, 174 mmol) in dry DMF (45 mL) was stirred at 120° C. overnight. The reaction mixture was cooled to room temperature, diluted with water and extracted with ethyl acetate. The extract was washed with water and brine, dried, and concentrated to give 20.0 g (91% yield) of the product as a yellow solid. 1H NMR (400 MHz, CDCl3) δ 7.44 (dd, J=8.8 Hz, 2.0 Hz, 1H), 7.36 (dd, J=10.8 Hz, 2.0 Hz, 1H), 7.02 (dd, J=8.8 Hz, 8.4 Hz, 1H), 3.96 (s, 3H).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SG Yerande, DM Shendage, PB Wakchaure… - Tetrahedron …, 2014 - Elsevier
… by chromate or permanganate oxidation of 3-fluoro-4-methoxytoluene, 4 carboxylation of 3-fluoro-4-methoxybromobenzene, 5 or by hydrolysis of 3-fluoro-4-methoxybenzonitrile. …
Number of citations: 4 www.sciencedirect.com
Y Moon, YK Han - Current Applied Physics, 2016 - Elsevier
… 7a and b, 3-fluoro-4-methoxybenzonitrile is obtained by substituting F at the X position of the methoxybenzonitrile derivative. Consequently, the oxidation potential value increases and …
Number of citations: 24 www.sciencedirect.com
TH Nguyen, NN Haese, N Madadi, S Sarkar… - ACS Infectious …, 2019 - ACS Publications
… EtMgBr (1.47 mL, 4.4 mmol) was added at −70 C to a solution of 3-fluoro-4-methoxybenzonitrile (302 mg, 2.0 mmol) and tetraisopropoxytitanium (651 μL, 2.2 mmol) in Et 2 O (10 mL) …
Number of citations: 4 pubs.acs.org
IK Khanna, RM Weier, Y Yu, XD Xu… - Journal of medicinal …, 1997 - ACS Publications
… 3-Fluoro-4-methoxybenzonitrile (IVa). To a solution of 3,4-difluorobenzonitrile (9.5 g, 68.3 mmol) in methanol (400 mL) was added slowly at 0−5 C sodium methoxide (7.4 g, 0.14 mol). …
Number of citations: 262 pubs.acs.org
CM Peng, SW Wang, YL Hwang, WC Sun, LP Chiu… - RSC …, 2023 - pubs.rsc.org
… To a solution of 3-fluoro-4-methoxybenzonitrile (39, 2.27 g, 15.00 mmol) in THF (30 mL) was added LAH in THF (1 M, 30 mL) at 0 C. After stirring at room temperature for 12 h, the …
Number of citations: 5 pubs.rsc.org
UM Battisti, R García-Vázquez, D Svatunek… - Bioconjugate …, 2022 - ACS Publications
… The compound was obtained from 3-fluoro-4-methoxybenzonitrile (0.60 g, 4.00 mmol) following the procedure employed for 2a. Purification by flash chromatography (95/5 heptane/…
Number of citations: 9 pubs.acs.org
A Dewanji, L van Dalsen, JA Rossi-Ashton, E Gasson… - chemrxiv.org
All experiments were performed under an atmosphere of nitrogen, using anhydrous solvents, unless otherwise stated. Glassware for inert atmosphere reactions was oven-dried and …
Number of citations: 0 chemrxiv.org
S Atechian, N Nock, RD Norcross, H Ratni, AW Thomas… - Tetrahedron, 2007 - Elsevier
… From 4-(trifluoromethoxy)aniline and 3-fluoro-4-methoxybenzonitrile according to method A. Chromatography on silica gel with a gradient of AcOEt (0–20%) in heptane. Yellow oil, 19% …
Number of citations: 110 www.sciencedirect.com

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